molecular formula C9H6OS3 B1665610 5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione CAS No. 18274-81-2

5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione

Cat. No.: B1665610
CAS No.: 18274-81-2
M. Wt: 226.3 g/mol
InChI Key: IWBBKLMHAILHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione, commonly known as ADT-OH, is a hydrogen sulfide-releasing compound. Hydrogen sulfide is recognized as the third endogenous gasotransmitter, alongside nitric oxide and carbon monoxide. ADT-OH is widely studied for its slow-releasing properties, making it a valuable tool in various biological and chemical research applications .

Scientific Research Applications

5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione has numerous scientific research applications:

Biochemical Analysis

Biochemical Properties

ADT-OH plays a key role in biochemical reactions, particularly in cancer biological processes . It interacts with enzymes such as cystathionine γ-lyase (CSE) and cystathionine β-synthetase (CBS), which are involved in the production of H2S . The nature of these interactions involves the slow release of H2S, which is recognized as the third endogenous gas signaling molecule .

Cellular Effects

ADT-OH has significant effects on various types of cells and cellular processes. It has been shown to inhibit the migration and invasion of melanoma cells in different animal models . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of ADT-OH involves its interactions with biomolecules and changes in gene expression. It inhibits the epithelial-mesenchymal transition (EMT) process in melanoma cells by reducing the expression of FAK and the downstream response protein Paxillin . Moreover, after ADT-OH treatment, melanoma cells showed abnormal expression of the H2S-producing enzymes CSE/CBS and the AKT signaling pathways .

Temporal Effects in Laboratory Settings

Over time, ADT-OH has been observed to have long-term effects on cellular function in both in vitro and in vivo studies . It enhances cellular oxygen consumption rate (OCR) in the presence of mitochondrial enzymes .

Dosage Effects in Animal Models

The effects of ADT-OH vary with different dosages in animal models. It has been shown to dose-dependently inhibit the migration and invasion of melanoma cells .

Metabolic Pathways

ADT-OH is involved in metabolic pathways that include interactions with enzymes or cofactors. It affects the H2S-producing enzymes CSE/CBS and the AKT signaling pathways .

Transport and Distribution

It is known that ADT-OH is a slow-releasing H2S donor that requires mitochondrial enzymes to release H2S .

Subcellular Localization

Given its interactions with mitochondrial enzymes, it is plausible that it may be localized within the mitochondria .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione typically involves the reaction of 4-hydroxybenzaldehyde with carbon disulfide and sodium hydroxide, followed by cyclization with sulfur. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the compound’s synthesis can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dithiol derivatives.

    Substitution: Ethers and esters.

Comparison with Similar Compounds

5-(4-Hydroxyphenyl)-3H-1,2-dithiole-3-thione is compared with other hydrogen sulfide-releasing compounds such as:

The uniqueness of this compound lies in its slow and sustained release of hydrogen sulfide, making it suitable for prolonged biological studies and therapeutic applications .

Properties

IUPAC Name

5-(4-hydroxyphenyl)dithiole-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6OS3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBBKLMHAILHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=S)SS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40939623, DTXSID00901548
Record name 4-(5-Sulfanyl-3H-1,2-dithiol-3-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_679
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00901548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18274-81-2
Record name Desmethylanethol trithione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018274812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(5-Sulfanyl-3H-1,2-dithiol-3-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40939623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3H-1,2-DITHIOLE-3-THIONE, 5-(4-HYDROXYPHENYL)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3SE9K2LHV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione
Reactant of Route 2
5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione
Reactant of Route 3
Reactant of Route 3
5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione
Reactant of Route 4
5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione
Reactant of Route 5
Reactant of Route 5
5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione
Reactant of Route 6
5-(4-hydroxyphenyl)-3H-1,2-dithiole-3-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.